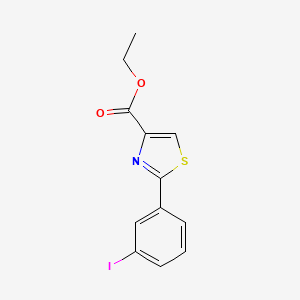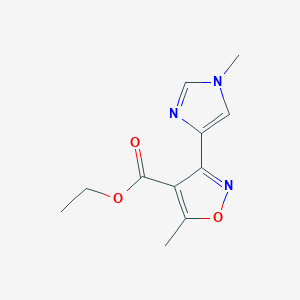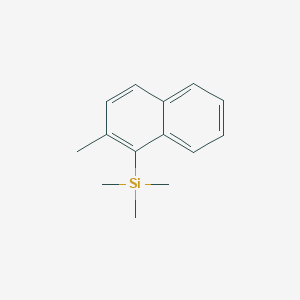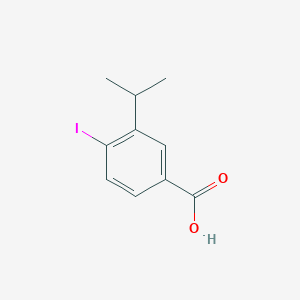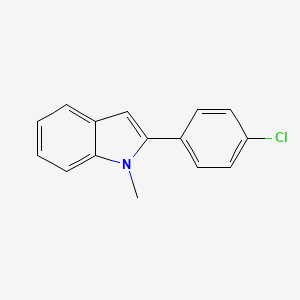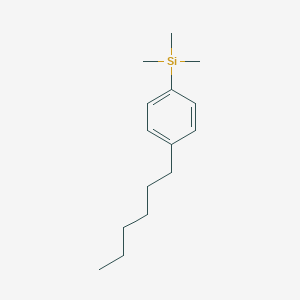![molecular formula C10H19NO4S B13683585 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Methylsulfonyl)-1-oxa-9-azaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxazolidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Robinson annulation reaction, which involves the condensation of a suitable aldehyde with methyl vinyl ketone, followed by cyclization and hydrogenation.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed through the reaction of an appropriate amine with an epoxide or a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Triethylamine, methylsulfonyl chloride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the presence of additional nitrogen atoms.
Spiro[5.5]undecane Derivatives: These compounds have similar spirocyclic cores but may contain different functional groups, such as dioxane or dithiane rings.
Uniqueness
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its combination of a methylsulfonyl group, an oxazolidine ring, and a spirocyclic core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H19NO4S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
9-methylsulfonyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H19NO4S/c1-16(13,14)11-5-3-10(4-6-11)8-9(12)2-7-15-10/h9,12H,2-8H2,1H3 |
InChI Key |
BBADPHNUXPAPTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


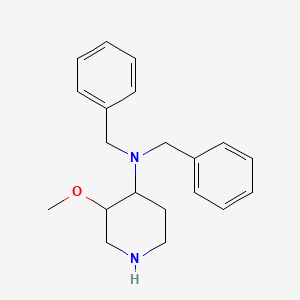
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
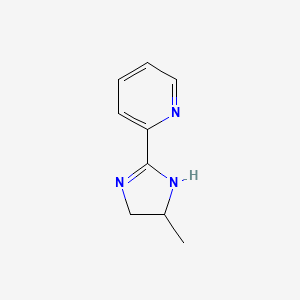
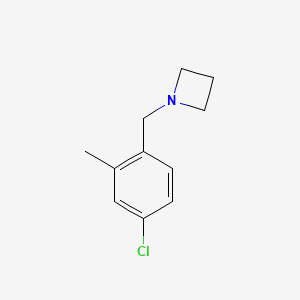
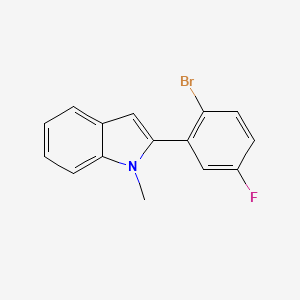
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)


